molecular formula C11H14O3 B1349089 2,4-Diethoxybenzaldehyde CAS No. 22924-16-9

2,4-Diethoxybenzaldehyde

Cat. No.: B1349089
CAS No.: 22924-16-9
M. Wt: 194.23 g/mol
InChI Key: JGWAODQUCDFPGI-UHFFFAOYSA-N
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Description

2,4-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where two ethoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diethoxybenzaldehyde can be synthesized through the ethylation of 2,4-dihydroxybenzaldehyde. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-diethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2,4-diethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the ethoxy groups direct the incoming electrophile to the meta position relative to the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2,4-Diethoxybenzoic acid.

    Reduction: 2,4-Diethoxybenzyl alcohol.

    Substitution: Meta-substituted derivatives of this compound.

Scientific Research Applications

2,4-Diethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: this compound is used in the production of dyes, fragrances, and polymers.

Comparison with Similar Compounds

    2,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups.

    2,4-Dihydroxybenzaldehyde: Lacks the ethoxy groups and has hydroxyl groups instead.

    2,4-Dichlorobenzaldehyde: Contains chlorine atoms instead of ethoxy groups.

Uniqueness: 2,4-Diethoxybenzaldehyde is unique due to its ethoxy substituents, which impart distinct chemical and physical properties. These properties influence its reactivity and applications, making it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

2,4-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWAODQUCDFPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342992
Record name 2,4-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22924-16-9
Record name 2,4-Diethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22924-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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